molecular formula C18H21N5O5 B1261380 N-benzyl-9-(alpha-D-glucosyl)adenine

N-benzyl-9-(alpha-D-glucosyl)adenine

Cat. No.: B1261380
M. Wt: 387.4 g/mol
InChI Key: KRUUBWXADMDQSI-YYZLIPTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-9-(alpha-D-glucosyl)adenine, also known as N6-benzyladenine-9-glucoside, is an aromatic cytokinin sugar conjugate with the chemical formula C18H21N5O5 and a molecular weight of 387.4 g/mol . This compound is a key derivative of the widely used cytokinin 6-benzylaminopurine (BAP), where a glucose moiety is attached to the N9 position of the adenine ring, forming a glucopyranosyl structure . In plant biology and biotechnology research, this conjugate serves as a crucial tool for studying cytokinin metabolism and inactivation pathways . The formation of N9-glucosides is a significant metabolic reaction that generally renders cytokinins biologically inactive, making this compound a stable, irreversibly deactivated form of BAP . It demonstrates negligible activity in standard cytokinin bioassays, such as the tobacco callus and Amaranthus betacyanin assays, and does not appreciably release the active free base BAP . Researchers utilize this compound to investigate homeostatic mechanisms that control endogenous cytokinin levels, understand long-term storage of growth regulators in plants, and explore the complex interplay between different cytokinin forms . Its application is valuable in physiological studies aiming to modulate and analyze cytokinin-dependent processes such as cell division, shoot formation, and senescence delay without the direct stimulatory effects of active cytokinins . This product is provided as a solid and is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C18H21N5O5

Molecular Weight

387.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[6-(benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H21N5O5/c24-7-11-13(25)14(26)15(27)18(28-11)23-9-22-12-16(20-8-21-17(12)23)19-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-15,18,24-27H,6-7H2,(H,19,20,21)/t11-,13-,14+,15-,18+/m1/s1

InChI Key

KRUUBWXADMDQSI-YYZLIPTLSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Scientific Research Applications

Plant Biotechnology and Agriculture

Cytokinin Activity
N-benzyl-9-(alpha-D-glucosyl)adenine exhibits significant cytokinin activity, promoting cell division and differentiation in plants. It has been shown to enhance shoot proliferation and root development in tissue culture systems. The incorporation of sugar moieties, such as glucosides, can influence the bioactivity of cytokinins. For instance, while this compound can activate ethylene production and inhibit root elongation due to its glucosylation at the N9 position, appropriate modifications can mitigate these negative effects .

Stress Mitigation
Research indicates that this compound can be utilized in hormone priming to alleviate abiotic stress conditions like drought and salinity. Its application has been linked to improved seed germination and seedling establishment under stress conditions, showcasing its potential as a plant growth promoter .

Medicinal Chemistry

Antioxidant Properties
this compound has been studied for its antioxidant properties. Similar compounds have demonstrated the ability to protect against oxidative stress in mammalian cells, suggesting potential applications in pharmacology for protecting cellular integrity against damage induced by reactive oxygen species . The structural modifications of cytokinins can enhance their stability and biological activity, making them promising candidates for drug development.

Antisenescence Activity
The compound has also been patented for its antisenescence properties, particularly in agricultural applications where it can delay leaf senescence in crops. This quality is beneficial for prolonging the shelf life of produce and improving yield by maintaining photosynthetic activity longer than conventional treatments .

Synthesis and Chemical Properties

Synthesis Techniques
The synthesis of this compound can be achieved through various glycosylation methods that allow for the selective introduction of sugar moieties onto the adenine structure. Efficient glycosylation protocols have been developed that yield high purity products suitable for biological testing .

Case Studies

Study Application Findings
Brzobohatý et al., 1993Hormonal EffectsDemonstrated that N9-glucosylation can lead to reduced cytokinin activity but can be mitigated through structural modifications.
Doležal et al., 2007AntisenescenceFound that certain derivatives exhibit significant antisenescence activity compared to traditional cytokinins like benzylaminopurine.
Podlešáková et al., 2012Ethylene ProductionShowed that glucosides derived from this compound could activate ethylene signaling pathways, impacting root growth negatively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity of cytokinin derivatives is highly dependent on substituent groups. Below is a comparative analysis of N-benzyl-9-(alpha-D-glucosyl)adenine and its structural analogs:

Compound Substituent at N9 Key Properties Reported Applications
This compound Alpha-D-glucosyl High water solubility due to glycosylation; potential for enhanced systemic transport in plants Limited direct data; inferred roles in cell division and stress acclimation (structural analogy)
N-Benzyl-9-(2-tetrahydropyranyl)-adenine (BPA) 2-Tetrahydropyranyl (ether ring) Moderate solubility; stable under bioreactor conditions Maximizes phenolic compound (e.g., rosmarinic acid, acacetin) production in Dracocephalum forrestii shoots
Benzyladenine (BA) Hydrogen (unmodified) Low solubility; requires solvents for delivery Standard cytokinin for shoot proliferation; less effective in large-scale bioreactors

Synergy with Auxins

  • Both BPA and this compound likely synergize with auxins (e.g., IAA) to balance shoot growth and metabolite production, a hallmark of cytokinin-auxin interactions .

Q & A

Q. What is the functional role of N-benzyl-9-(α-D-glucosyl)adenine in plant tissue culture systems?

N-Benzyl-9-(α-D-glucosyl)adenine is a cytokinin analog that promotes axillary bud proliferation and delays senescence in plant tissues. Its glucosyl moiety may enhance solubility and stability compared to non-glycosylated analogs like 6-benzylaminopurine (BA). In experimental protocols, it is used to optimize shoot induction and elongation, particularly in recalcitrant species. For example, similar cytokinins (e.g., N-benzyl-9-[2-tetrahydropyranyl]adenine, BPA) have been shown to induce 7.42 buds per explant in Pinus roxburghii at 10 μM concentrations, with elongation rates dependent on cytokinin concentration gradients .

Q. How is N-benzyl-9-(α-D-glucosyl)adenine synthesized and characterized for research use?

The compound is synthesized by glycosylating the purine ring of benzyladenine with α-D-glucose, typically via enzymatic or chemical coupling. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry for molecular weight validation. Stability studies under varying pH and temperature conditions are critical to ensure bioactivity in plant culture media .

Q. What methodological considerations are essential for incorporating N-benzyl-9-(α-D-glucosyl)adenine into tissue culture media?

Key steps include:

  • Dose optimization : Conduct dose-response experiments (e.g., 1–20 μM) to determine the concentration yielding maximal bud induction without hyperhydricity.
  • Combination with auxins : Pair with auxins like naphthaleneacetic acid (NAA) at 0.1–5.0 μM to balance shoot-root ratios.
  • Media preparation : Use Murashige and Skoog (MS) basal medium with 3% sucrose, adjusted to pH 5.8, and sterilized via autoclaving. Activated charcoal (0.5%) may reduce oxidative byproducts .

Advanced Research Questions

Q. How does the α-D-glucosyl moiety influence the pharmacokinetics of N-benzyladenine derivatives in planta?

The glucosyl group enhances membrane permeability and reduces enzymatic degradation compared to non-glycosylated cytokinins. This modification prolongs bioavailability, as glycosidic bonds resist hydrolysis by plant β-glucosidases. However, compartment-specific redox dynamics (e.g., chloroplast glutathione redox potential) may alter its activation in stressed tissues, requiring biosensors like Grx1-roGFP2 to monitor spatiotemporal activity .

Q. What experimental designs resolve contradictions in reported efficacy of N-benzyl-9-(α-D-glucosyl)adenine across plant species?

Contradictions arise from species-specific cytokinin receptor (e.g., AHK3) affinities and tissue-dependent transport. To address this:

  • Comparative assays : Test the compound alongside BA and kinetin in parallel experiments.
  • Receptor-binding studies : Use Arabidopsis histidine kinase mutants to isolate uptake vs. signaling effects.
  • Transcriptomic profiling : Compare gene expression (e.g., ARR genes) to quantify downstream responses .

Q. How can researchers model the interaction between N-benzyl-9-(α-D-glucosyl)adenine and reactive oxygen species (ROS) during stress acclimation?

ROS scavenging assays (e.g., H₂O₂ quantification with roGFP2-Orp1 biosensors) can elucidate whether the compound modulates redox buffering via glutathione pools. For instance, methyl viologen-induced oxidative stress in chloroplasts triggers compartment-specific glutathione oxidation, which may synergize with cytokinin signaling to enhance stress tolerance .

Q. What advanced techniques validate the metabolic fate of N-benzyl-9-(α-D-glucosyl)adenine in plant systems?

  • Isotopic tracing : Use ¹⁴C-labeled glucose to track glucosyl cleavage and incorporation into primary metabolites.
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Identify degradation products (e.g., benzyladenine, glucose conjugates) in tissue extracts.
  • Enzyme inhibition assays : Apply glycosidase inhibitors (e.g., castanospermine) to assess enzymatic hydrolysis rates .

Methodological Best Practices

  • Data analysis : Use ANOVA with Tukey’s post hoc test to compare treatment means in dose-response studies.
  • Error mitigation : Include controls with non-glycosylated cytokinins to isolate glucosyl-specific effects.
  • Reporting standards : Follow the International Pharmacopoeia guidelines for chemical assay validation, including purity thresholds and stability criteria .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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